Cas no 1806185-83-0 (Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)

Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate
-
- Inchi: 1S/C11H8BrF6NO3/c1-2-21-9(20)5-3-7(22-11(16,17)18)19-6(4-12)8(5)10(13,14)15/h3H,2,4H2,1H3
- InChI Key: YZKCYFOCMLYHHR-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)(F)F)=C(C(=O)OCC)C=C(N=1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 389
- Topological Polar Surface Area: 48.4
- XLogP3: 4.1
Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029079497-1g |
Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate |
1806185-83-0 | 97% | 1g |
$1,579.40 | 2022-03-31 |
Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate Related Literature
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate
Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate (CAS No. 1806185-83-0): A Comprehensive Overview
Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate, identified by its CAS number 1806185-83-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a heterocyclic aromatic ring system that is widely recognized for its diverse biological activities and pharmacological potential. The unique structural features of this molecule, including the presence of bromomethyl, trifluoromethoxy, and trifluoromethyl substituents, make it a versatile intermediate in the synthesis of various bioactive molecules.
The significance of Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate lies in its potential applications in drug discovery and development. The bromomethyl group serves as a reactive handle for further functionalization, enabling the attachment of various pharmacophores through nucleophilic substitution reactions. This property is particularly valuable in the construction of complex molecular architectures that are essential for achieving high binding affinity and selectivity towards biological targets.
The trifluoromethoxy and trifluoromethyl groups introduce electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring. These substituents are known to enhance metabolic stability and improve oral bioavailability, key factors in the design of successful pharmaceutical agents. Furthermore, the presence of these fluorinated groups has been associated with increased lipophilicity, a desirable characteristic for drug molecules aiming to cross biological membranes efficiently.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate has emerged as a valuable building block in this endeavor. Its structural motif has been leveraged in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromomethyl group allows for facile introduction of diverse pharmacophores, enabling the fine-tuning of inhibitory activity against specific kinases.
The compound's potential extends beyond kinase inhibition. Studies have demonstrated its utility in the development of antiviral agents, where the trifluoromethoxy group plays a pivotal role in enhancing binding interactions with viral proteases and polymerases. Additionally, its incorporation into ligands targeting G protein-coupled receptors (GPCRs) has shown promise in alleviating symptoms associated with neurological disorders. The ability to modify the pyridine core through selective functionalization makes it an attractive scaffold for exploring new therapeutic avenues.
The synthesis of Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate involves multi-step organic transformations that highlight the compound's synthetic versatility. Starting from commercially available precursors, such as trifluoroacetic acid and appropriate pyridine derivatives, a series of reactions including halogenation, methylation, and esterification are employed to construct the desired framework. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing the bromomethyl group with high regioselectivity.
The compound's physicochemical properties have been thoroughly characterized to ensure its suitability for pharmaceutical applications. Solubility studies indicate moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while poor solubility in water suggests potential challenges in aqueous formulations. However, these limitations can be mitigated through prodrug strategies or by incorporating co-solvents into formulations.
In conclusion, Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate represents a significant advancement in synthetic chemistry and drug development. Its unique structural attributes offer a rich platform for designing novel therapeutic agents with enhanced pharmacological properties. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic domains.
1806185-83-0 (Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate) Related Products
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)




